molecular formula C21H32ClN3O2S B3013307 N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride CAS No. 1216565-69-3

N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride

Cat. No.: B3013307
CAS No.: 1216565-69-3
M. Wt: 426.02
InChI Key: QHDOMYLHPGMSFX-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride is a synthetic organic compound supplied for research and development purposes. This chemical features a benzothiazole core, a structural motif found in molecules with a wide range of biological activities and applications in material science . The specific diethylaminoethyl and cyclohexanecarboxamide substituents suggest potential for modulation of physicochemical properties including solubility and lipophilicity. As a research chemical, it is of interest in various preclinical investigations, particularly in the fields of medicinal chemistry and chemical biology for the development of novel pharmacophores. Researchers may utilize this compound as a key intermediate or as a scaffold for building more complex molecules. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. All researchers should handle this material with appropriate safety precautions in a laboratory setting. For specific technical data including purity and analytical information, please refer to the Certificate of Analysis (COA) available upon request.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2S.ClH/c1-4-23(5-2)13-14-24(20(25)16-9-7-6-8-10-16)21-22-18-12-11-17(26-3)15-19(18)27-21;/h11-12,15-16H,4-10,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDOMYLHPGMSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride is a synthetic compound known for its complex molecular structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Diethylamino Group : Contributes to its pharmacological properties.
  • Benzo[d]thiazole Moiety : Associated with various biological activities, including anticancer effects.
  • Cyclohexanecarboxamide Backbone : Provides stability and enhances interaction with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C23H30ClN3O4S2
  • Molecular Weight : Approximately 465.0 g/mol

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the compound's effects on A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) cell lines. The results indicated substantial growth inhibition, particularly in the A549 line, suggesting a potential role in lung cancer therapy .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Properties

In addition to anticancer activity, this compound has shown promising antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus, demonstrating moderate inhibitory effects .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound allows for diverse biological activities. Comparative studies with similar compounds highlight its distinct pharmacological profile:

Compound NameStructure FeaturesNotable Activities
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideSimilar amine and sulfonyl groupsPotential anti-cancer activity
N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylsulfonylbenzamideVariation in amino substituentsAntimicrobial properties

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Receptor Binding : The diethylamino group enhances binding affinity to cellular receptors involved in proliferation and survival pathways.
  • Enzyme Inhibition : The benzo[d]thiazole moiety may inhibit key enzymes involved in tumor metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole/Thiazole Moieties

a. N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride (CAS: 1189727-02-3)
  • Structural Differences : Replaces the cyclohexanecarboxamide with a pyrazole-carboxamide core and substitutes the 6-methoxy group with a 6-methyl group on the benzothiazole ring.
  • Molecular Weight : 408.0 g/mol (vs. an estimated higher molecular weight for the target compound due to the cyclohexane group).
b. N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b)
  • Structural Differences : Features a thiazole ring with a chloromethyl substituent and a phenylsulfonylacetamide side chain.
  • Synthesis: Prepared via coupling reactions using 2-amino-4-(chloromethyl)thiazole hydrochloride and (phenylsulfonyl)acetic acid under anhydrous conditions with HOBt/EDC activation .
  • Relevance: Highlights the versatility of thiazole derivatives in drug design, though the lack of a diethylaminoethyl chain limits direct pharmacological comparisons .

Thiazolidinone and Thioxoacetamide Derivatives

Compounds 9–13 from share a 2-thioxoacetamide backbone but differ in substituents:

Compound ID Substituents Yield (%) Melting Point (°C) Key Features
9 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187 High yield; chloro-methoxy synergy
10 Indole-3-ylmethylene, phenyl 83 206–207 Indole moiety for π-π interactions
12 5-Nitro-2-furyl, 4-fluorophenyl 53 155–156 Nitrofuran enhances redox activity

Comparison with Target Compound :

  • The target lacks the thiazolidinone core but shares the benzothiazole motif. The diethylaminoethyl chain may confer superior solubility compared to the aromatic substituents in compounds 9–13 .
  • Lower yields (e.g., 53% for compound 12) suggest synthetic challenges for nitro-substituted derivatives, whereas the target’s synthesis (if analogous to ) might require optimized coupling strategies .

Cyclohexane and Sulfonamide Derivatives

a. 2,3-Dihydro-1,2-benzothiazole 1,1-dioxides (11)
  • Structural Features : Benzothiazole fused with a sulfone group, synthesized via cyclization reactions.
b. N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1)
  • Structural Differences : Contains a trichloroethyl group and a thiadiazole ring.
  • Synthesis : Achieved in 97.4% yield via sulfuric acid-mediated cyclization, highlighting scalability for halogenated analogs .

Key Comparative Insights

Structure-Activity Relationships (SAR)

  • Substituent Effects : Methoxy groups (target compound) vs. methyl () or chloro (compound 9) alter electronic profiles and steric bulk, impacting target binding .
  • Solubility: The diethylaminoethyl chain in the target and ’s compound likely enhances aqueous solubility compared to purely aromatic analogs .

Analytical Characterization

  • Shared Techniques : All compounds were validated via $^1$H NMR, MS, and elemental analysis, underscoring the universality of these methods for structural confirmation .

Q & A

Basic Synthesis and Purification

Q: What are the optimal synthetic routes for preparing N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride, and how can purity (>95%) be ensured? A:

  • Route 1: Begin with cyclohexanecarbonyl chloride (from cyclohexanecarboxylic acid and thionyl chloride) . React with 6-methoxybenzo[d]thiazol-2-amine in anhydrous dichloromethane under nitrogen, followed by coupling with 2-(diethylamino)ethyl chloride hydrochloride in the presence of a base (e.g., triethylamine).
  • Route 2: Use a one-pot Ullmann condensation for the benzothiazole-amide linkage, employing copper catalysts at 80–100°C .
  • Purification: Employ gradient column chromatography (silica gel, hexane/ethyl acetate → methanol/dichloromethane) and recrystallization from ethanol/water. Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile gradient) and ¹H/¹³C NMR (DMSO-d₆, δ 1.2–3.5 ppm for cyclohexyl and diethyl groups) .

Advanced Structural Characterization

Q: How can discrepancies in X-ray crystallography and NMR data for this compound be resolved, particularly regarding conformational flexibility of the cyclohexyl group? A:

  • X-ray Crystallography: Confirm the chair conformation of the cyclohexane ring and hydrogen-bonding patterns (e.g., N–H⋯Cl interactions in the hydrochloride salt) .
  • Dynamic NMR: Perform variable-temperature NMR (e.g., −40°C to 80°C in DMSO-d₆) to detect ring-flipping energy barriers. Compare with DFT-calculated energy profiles (B3LYP/6-31G*) .
  • Contradictions: If crystallography shows a twisted boat conformation while NMR suggests chair geometry, consider solvent polarity effects or crystal-packing forces. Validate with NOESY (nuclear Overhauser effects between cyclohexyl H and thiazole protons) .

Structure-Activity Relationship (SAR) Studies

Q: How does the 6-methoxybenzothiazole moiety influence biological activity compared to analogs with halogen or nitro substituents? A:

  • Methoxy Group Role: The 6-methoxy group enhances electron density on the benzothiazole ring, improving π-π stacking with aromatic residues in target enzymes (e.g., PFOR inhibition ). Compare with 6-nitro derivatives (e.g., nitazoxanide analogs ), which exhibit stronger electron-withdrawing effects but reduced solubility.
  • Methodology: Synthesize analogs (e.g., 6-Cl, 6-F) and test in enzyme inhibition assays (IC₅₀ via spectrophotometry) and cellular uptake studies (LC-MS quantification). Correlate logP (HPLC-measured) with activity .

Mechanistic Insights and Target Engagement

Q: What experimental strategies can validate the proposed mechanism of action involving PFOR enzyme inhibition? A:

  • Enzyme Assays: Use purified pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic conditions. Monitor NADH oxidation at 340 nm with pyruvate as substrate. Preincubate enzyme with compound (0.1–100 µM) to assess competitive/non-competitive inhibition .
  • Docking Studies: Perform molecular docking (AutoDock Vina) using the PFOR crystal structure (PDB: 1B0P). Focus on the amide anion’s interaction with the thiamine pyrophosphate (TPP) binding site .
  • Mutagenesis: Engineer PFOR mutants (e.g., Cys→Ala at active site) to test if inhibition is residue-specific .

Data Contradictions in Biological Activity

Q: How to address conflicting reports on antibacterial activity (e.g., Gram-positive vs. Gram-negative strains)? A:

  • Strain Variability: Test against isogenic strains (e.g., E. coli ΔacrB for efflux pump deficiency) to rule out resistance mechanisms .
  • Membrane Permeability: Use fluorescence polarization to measure compound uptake in Gram-negative (e.g., P. aeruginosa) vs. Gram-positive (e.g., S. aureus) .
  • pH-Dependent Activity: Adjust assay media pH (5.5–7.4) to evaluate protonation of the diethylaminoethyl group, which affects membrane penetration .

Computational Modeling for Reactivity Prediction

Q: How can computational methods optimize reaction conditions for scale-up synthesis? A:

  • Reaction Path Search: Use density functional theory (DFT, M06-2X/6-311++G**) to model intermediates and transition states in the amide coupling step .
  • Machine Learning: Train models on existing reaction data (e.g., Reaxys) to predict optimal solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., HATU vs. EDCI) .
  • Microkinetic Modeling: Simulate reaction networks (e.g., COPASI) to identify rate-limiting steps and optimize temperature/pressure .

Handling and Stability Considerations

Q: What protocols ensure compound stability during long-term storage and biological assays? A:

  • Storage: Store as a lyophilized solid at −80°C under argon. Avoid aqueous solutions >24 hours due to hydrolysis of the carboxamide group .
  • Light Sensitivity: Protect from UV light (amber vials) to prevent degradation of the benzothiazole ring .
  • Buffered Solutions: Use PBS (pH 7.4) with 0.01% BSA to prevent aggregation in cell culture assays .

Advanced Analytical Techniques

Q: How to resolve overlapping peaks in LC-MS analysis caused by diastereomeric impurities? A:

  • Chiral Chromatography: Use a Chiralpak IC-3 column (3 µm, 4.6 × 150 mm) with hexane/isopropanol (85:15, 0.1% diethylamine) at 1.0 mL/min .
  • High-Resolution MS: Employ Q-TOF MS (ESI+) to distinguish isotopic patterns (e.g., Cl vs. S isotopes) .
  • 2D NMR: Perform HSQC and HMBC to assign stereochemistry of the cyclohexane ring .

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